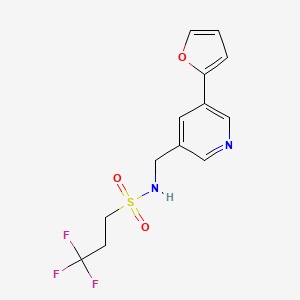

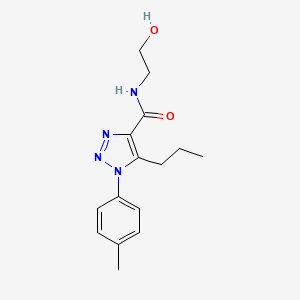

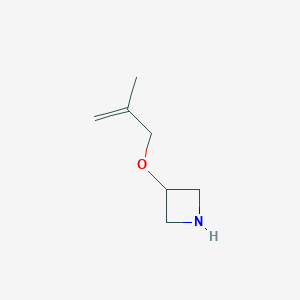

3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, also known as TFPPS, is a sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Catalyst and Synthesis Applications

Trifluoromethanesulfonic acid has been recognized for its catalytic properties, particularly in inducing 5-endo cyclisations of homoallylic sulfonamides to yield pyrrolidines. These reactions favor the formation of pyrrolidines or homopiperidines over piperidines, even in scenarios where trapping a tertiary carbocation would typically produce piperidines. This demonstrates the sulfonamide group's ability to terminate cationic cascades efficiently, leading to the formation of complex polycyclic systems (Haskins & Knight, 2002).

Chemical Synthesis and Reactivity

The synthesis of prolines bearing fluorinated one-carbon units at the 4-position through nucleophilic 5-endo-trig cyclizations showcases the utility of N-[3-(Trifluoromethyl)homoallyl]sulfonamides. This process leads to 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, highlighting the role of sulfonamides in synthesizing optically active prolines with fluorinated groups at the 4-position (Nadano, Iwai, Mori, & Ichikawa, 2006).

Antimicrobial Applications

The synthesis of novel functionalized N-sulfonates has been explored for their potential biological activity. These sulfonates, which contain pyridyl, quinolyl, and isoquinolyl functional groups, have been screened for antimicrobial and antifungal activities. Among the compounds tested, a specific compound demonstrated high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi, showcasing the potential of sulfonamide derivatives in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Organocatalysis

A study on 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether demonstrated its efficacy as a bifunctional organocatalyst for the asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes. The catalyst facilitated syn-selective adducts with excellent yields, diastereoselectivities, and enantioselectivities. This highlights the role of sulfonamide derivatives in enhancing the efficiency and selectivity of organic reactions (Wang, Yu, Liu, & Peng, 2009).

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3S/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGBNDCZBLPQHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)

![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)

![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2582745.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2582746.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)